molecular formula C23H16N4S B12005154 4-{[(E)-9-anthrylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

4-{[(E)-9-anthrylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B12005154
M. Wt: 380.5 g/mol
InChI Key: LENQLZUSOKRLBK-BUVRLJJBSA-N
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Description

4-{[(E)-9-anthrylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the 1,2,4-triazole family. This compound is known for its unique structure, which includes an anthrylmethylidene group, a phenyl group, and a triazole ring. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-9-anthrylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 9-anthraldehyde. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-9-anthrylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent like tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Secondary amines.

    Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

4-{[(E)-9-anthrylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(E)-9-anthrylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring acts as a pharmacophore, interacting with biological receptors and enzymes. The compound’s antimicrobial and anticancer activities are attributed to its ability to inhibit key enzymes and disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-9-anthrylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the anthrylmethylidene group, which enhances its biological activity and provides additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H16N4S

Molecular Weight

380.5 g/mol

IUPAC Name

4-[(E)-anthracen-9-ylmethylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H16N4S/c28-23-26-25-22(16-8-2-1-3-9-16)27(23)24-15-21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21/h1-15H,(H,26,28)/b24-15+

InChI Key

LENQLZUSOKRLBK-BUVRLJJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

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